5-Chloro-4-hydrazino-8-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-4-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 5-chloro-8-methylquinoline with hydrazine hydrate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
5-Chloro-4-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-4-hydrazino-8-methylquinoline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-4-hydrazino-8-methylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Chloro-8-methylquinoline: Lacks the hydrazino group, leading to different chemical properties and applications.
5-Chloro-8-methylquinoline: Similar structure but without the hydrazino group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its hydrazino group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1172239-34-7 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
(5-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-2-3-7(11)9-8(14-12)4-5-13-10(6)9;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
WLYJWSUJTWQFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)NN.Cl |
Origin of Product |
United States |
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